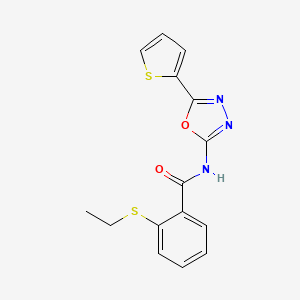

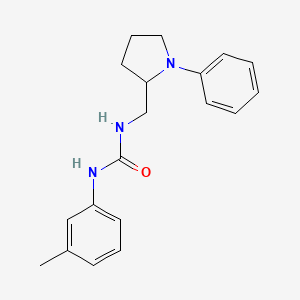

![molecular formula C23H27N3OS B2616425 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide CAS No. 392320-29-5](/img/structure/B2616425.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

科学的研究の応用

Noncovalent Interactions in Adamantane Derivatives

Quantitative Assessment of Noncovalent Interactions

A study focused on three adamantane-1,3,4-thiadiazole hybrid derivatives to assess intra- and intermolecular interactions using the quantum theory of atoms in molecules (QTAIM) approach. The analysis revealed significant noncovalent interactions, including N–H⋯N hydrogen bonds, which play a crucial role in the stabilization of these compounds' crystal structures. This research provides insights into the molecular interactions and structural characteristics of adamantane derivatives, which could inform their applications in material science and drug design (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Synthesis and Biological Activities

Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The findings suggest that certain derivatives exhibit good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, some compounds demonstrated dose-dependent anti-inflammatory activities in vivo, highlighting their potential therapeutic applications (Kadi et al., 2007).

Anticonvulsant Properties and Enzyme Inhibition

Carbonic Anhydrase Inhibitors

Research into sulfonamides incorporating valproyl and other lipophilic moieties, including adamantane derivatives, has shown promising anticonvulsant properties. These compounds inhibit carbonic anhydrase (CA) isozymes involved in physiological processes, suggesting potential applications in developing antiepileptic drugs (Masereel et al., 2002).

Antiviral Activity

Anti-Influenza Virus Activity

A study utilizing microwave-assisted synthesis explored the antiviral activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A and B viruses. The research identified compounds with potent inhibitory effects, acting as fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin, which could be beneficial for antiviral drug development (Göktaş et al., 2012).

Catalysis and Ligand Applications

N-Heterocyclic Carbene Ligands

The synthesis and application of adamantyl-substituted N-heterocyclic carbene (NHC) ligands in second-generation Grubbs-type metathesis catalysts have been explored. Although steric hindrance posed challenges, the study offers valuable insights into the design of NHC ligands for catalytic applications, potentially influencing the development of new catalysts for organic synthesis and polymerization reactions (Dinger et al., 2003).

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c27-20(19-6-7-19)26(14-15-4-2-1-3-5-15)22-25-24-21(28-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-19H,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQNITULDZURQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)

![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)

![ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2616355.png)

![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2616357.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2616361.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)